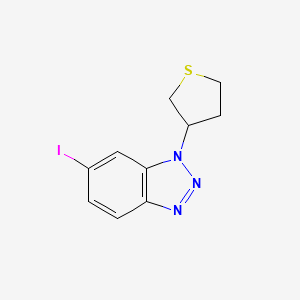
Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound that features a triazole ring, which is known for its diverse applications in medicinal chemistry. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves the reaction of ethyl 4-chloro-2-(methylamino)butanoate with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the original groups.
Aplicaciones Científicas De Investigación
Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions and can inhibit the activity of metalloenzymes. Additionally, the compound may interact with nucleic acids or proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(methylamino)-4-(1h-1,2,3-triazol-1-yl)butanoate: Similar structure but with a different triazole ring.
Ethyl 2-(methylamino)-4-(1h-1,2,5-triazol-1-yl)butanoate: Another structural isomer with a different triazole ring.
Uniqueness
Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is unique due to its specific triazole ring configuration, which can influence its binding affinity and biological activity. The presence of the ethyl ester group also contributes to its distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H16N4O2 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
ethyl 2-(methylamino)-4-(1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C9H16N4O2/c1-3-15-9(14)8(10-2)4-5-13-7-11-6-12-13/h6-8,10H,3-5H2,1-2H3 |
Clave InChI |
QGCIUOUEQGONQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCN1C=NC=N1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


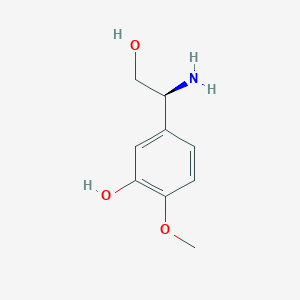
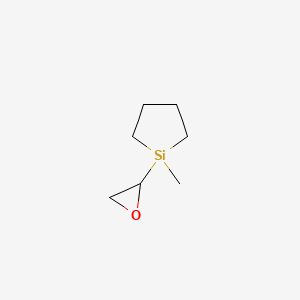

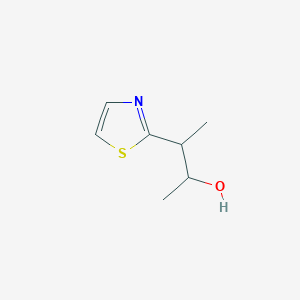
![6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13558775.png)
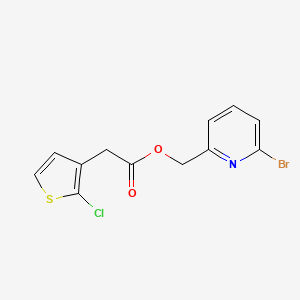
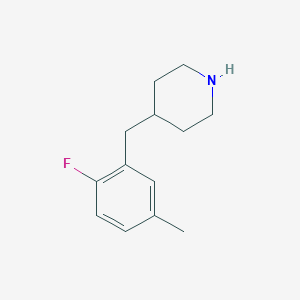
![2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride](/img/structure/B13558783.png)
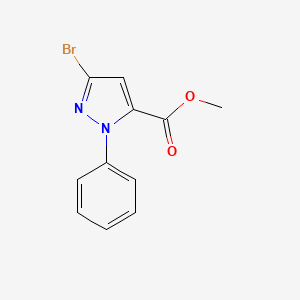
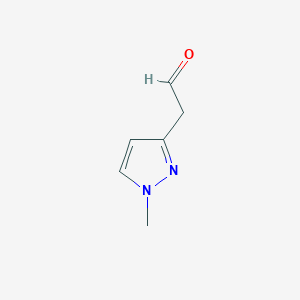
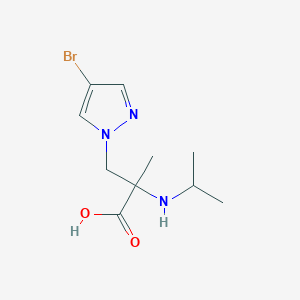
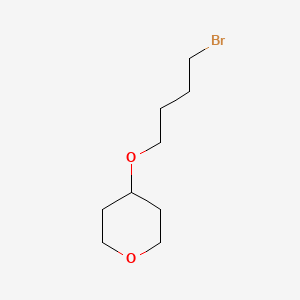
![6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B13558825.png)
